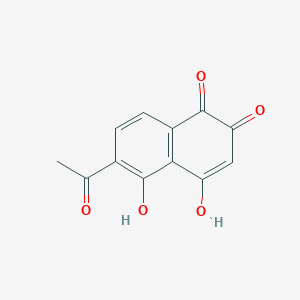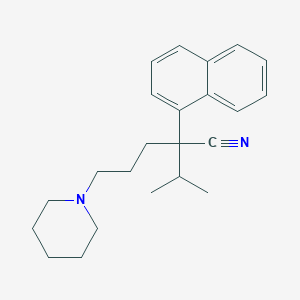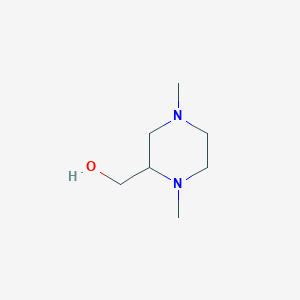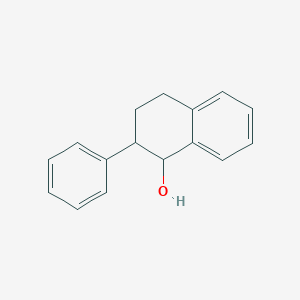![molecular formula C18H24O8P2 B083766 [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate CAS No. 14188-82-0](/img/structure/B83766.png)
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate, also known as PPDP, is a chemical compound that has gained significant attention in scientific research. PPDP is a synthetic phospholipid that mimics the structure of natural phospholipids found in cell membranes. It has been used in various applications, including drug delivery, gene therapy, and as a tool for studying the structure and function of cell membranes.
Mechanism Of Action
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate functions by integrating into cell membranes and altering their properties. It has been shown to increase membrane fluidity and permeability, as well as affect the activity of membrane-bound enzymes. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to interact with membrane proteins, affecting their function.
Biochemical And Physiological Effects
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have various biochemical and physiological effects. It has been shown to increase the uptake of drugs into cells, as well as enhance the efficacy of gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has also been shown to have anti-inflammatory effects and to promote wound healing.
Advantages And Limitations For Lab Experiments
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has several advantages for use in lab experiments. It has high biocompatibility and low toxicity, making it an attractive option for studying cell membranes and for use in drug delivery and gene therapy. However, [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be difficult to synthesize and purify, and its effects on cell membranes can be complex and difficult to interpret.
Future Directions
There are several future directions for research involving [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. One area of interest is the development of new methods for synthesizing and purifying [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate. Another area of interest is the use of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate for targeted drug delivery and gene therapy, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the effects of [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate on cell membranes and to develop new applications for this compound.
Synthesis Methods
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate can be synthesized through a two-step process involving the reaction of 4-bromophenylhexan-3-ol with triethylamine and phosphorus oxychloride, followed by the reaction with sodium phosphate monobasic. The resulting compound is then purified using column chromatography.
Scientific Research Applications
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been used in various scientific research applications due to its ability to mimic the structure of natural phospholipids found in cell membranes. It has been used as a tool for studying the structure and function of cell membranes, as well as for drug delivery and gene therapy. [4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate has been shown to have high biocompatibility and low toxicity, making it an attractive option for these applications.
properties
CAS RN |
14188-82-0 |
|---|---|
Product Name |
[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
Molecular Formula |
C18H24O8P2 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
[4-[4-(4-phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H24O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12,17-18H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24) |
InChI Key |
JBDIWCWZUDNWTL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OP(=O)(O)O)C(CC)C2=CC=C(C=C2)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

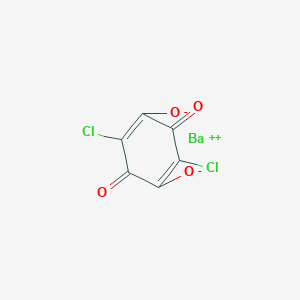

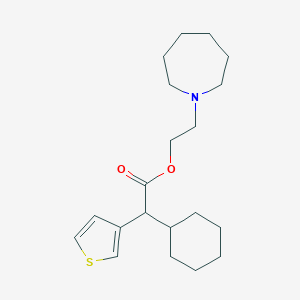
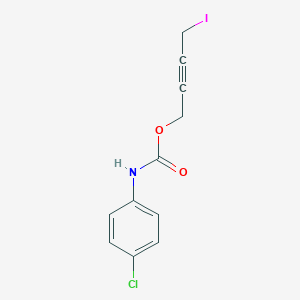
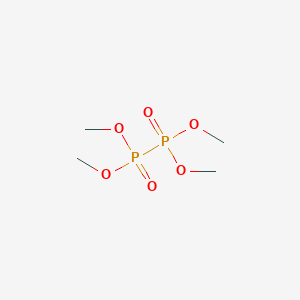
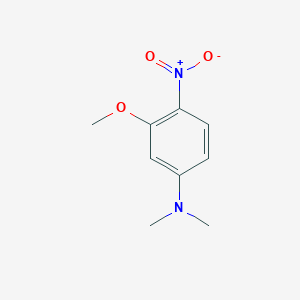
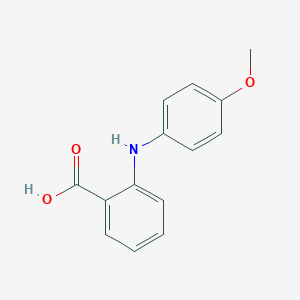
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
